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molecular formula C9H12BrNO B040606 2-(3-Methoxy-4-bromophenyl)ethylamine CAS No. 113081-51-9

2-(3-Methoxy-4-bromophenyl)ethylamine

Cat. No. B040606
M. Wt: 230.1 g/mol
InChI Key: KNLHFRSNELASBY-UHFFFAOYSA-N
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Patent
US04707483

Procedure details

4-Bromo-3-methoxyphenylacetonitrile (22.6 g, 0.1 m) dissolved in tetrahydrofuran (100 ml) is added to 1M borane in tetrahydrofuran (300 ml) stirred at 25°. The mixture is refluxed, cooled to 0° and treated cautiously with 2N hydrochloric acid to give 4-bromo-3-methoxyphenethylamine.
Quantity
22.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]#[N:10])=[CH:4][C:3]=1[O:11][CH3:12].B.Cl>O1CCCC1>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][NH2:10])=[CH:4][C:3]=1[O:11][CH3:12]

Inputs

Step One
Name
Quantity
22.6 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)CC#N)OC
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
stirred at 25°
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is refluxed
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0°

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=C(CCN)C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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